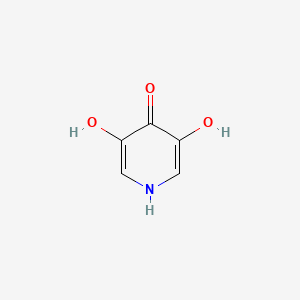
3,4,5-Pyridinetriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Pyridinetriol is a heterocyclic organic compound with the molecular formula C5H5NO3 It is a derivative of pyridine, where three hydroxyl groups are attached to the 3rd, 4th, and 5th positions of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Pyridinetriol typically involves the hydroxylation of pyridine derivatives. One common method is the oxidation of 3,4,5-trihydroxypyridine using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes involving metal catalysts such as palladium or platinum. These catalysts facilitate the hydroxylation of pyridine derivatives in the presence of oxygen or other oxidizing agents. The process is optimized for high yield and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 3,4,5-Pyridinetriol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form pyridine carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of dihydroxypyridines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens, alkyl, or acyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Dihydroxypyridines.
Substitution: Halogenated pyridines, alkylated pyridines, and acylated pyridines.
科学研究应用
3,4,5-Pyridinetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.
Medicine: Research has shown its potential as an anti-inflammatory and antioxidant agent. It is also being investigated for its role in neuroprotection and cancer therapy.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3,4,5-Pyridinetriol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It influences oxidative stress pathways by scavenging free radicals and reducing oxidative damage. It also affects inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
相似化合物的比较
Pyridine: The parent compound of 3,4,5-Pyridinetriol, lacking hydroxyl groups.
3,4-Dihydroxypyridine: A derivative with two hydroxyl groups.
3,5-Dihydroxypyridine: Another derivative with two hydroxyl groups.
Uniqueness: this compound is unique due to the presence of three hydroxyl groups, which significantly enhance its reactivity and potential applications compared to its dihydroxy and mono-hydroxy counterparts. The additional hydroxyl group increases its solubility in water and its ability to form hydrogen bonds, making it more versatile in various chemical and biological processes.
生物活性
3,4,5-Pyridinetriol, a derivative of pyridine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of three hydroxyl groups at the 3, 4, and 5 positions of the pyridine ring, which may enhance its interaction with biological targets. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring with three hydroxyl groups that contribute to its solubility and reactivity.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. A study on various pyridine compounds demonstrated that those with hydroxyl substitutions showed enhanced activity against a range of pathogens including Staphylococcus aureus and Escherichia coli . The presence of hydroxyl groups in this compound likely contributes to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Antiviral Potential
In light of the COVID-19 pandemic, there has been an increased focus on finding effective antiviral agents. Pyridine compounds have shown promise in inhibiting viral replication. Specifically, studies suggest that this compound may possess antiviral properties by interfering with viral entry or replication processes .
Antioxidant Properties
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. Compounds with multiple hydroxyl groups are often more effective at neutralizing oxidative stress compared to their non-hydroxylated counterparts . This property is crucial for protecting cells from oxidative damage and has implications for diseases linked to oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with biological macromolecules such as proteins and nucleic acids, influencing their structure and function.
- Metal Chelation : The compound may chelate metal ions that are essential for enzymatic functions in pathogens.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, potentially causing disruption and leading to cell death in microbes.
Case Studies and Research Findings
属性
CAS 编号 |
64604-95-1 |
|---|---|
分子式 |
C5H5NO3 |
分子量 |
127.10 g/mol |
IUPAC 名称 |
3,5-dihydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C5H5NO3/c7-3-1-6-2-4(8)5(3)9/h1-2,7-8H,(H,6,9) |
InChI 键 |
WCHOZJBVCUPOMV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)C(=CN1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















